1-(4-Nitrophenyl)-5-phenyl-[1,2,3]triazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C15H10N4O4 |
|---|---|
Molecular Weight |
310.26 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-5-phenyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C15H10N4O4/c20-15(21)13-14(10-4-2-1-3-5-10)18(17-16-13)11-6-8-12(9-7-11)19(22)23/h1-9H,(H,20,21) |
InChI Key |
SUZVPDGSWGZWBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Azide-Alkyne Cycloaddition Approach
The most common and reliable method to prepare 1-(4-nitrophenyl)-5-phenyl-triazole-4-carboxylic acid involves the Huisgen 1,3-dipolar cycloaddition between an aryl azide and an alkyne derivative.
- Starting Materials : 4-nitrophenyl azide and a phenyl-substituted alkyne bearing a carboxylate or carboxylic acid precursor.
- Reaction Conditions : The reaction is typically carried out in polar aprotic solvents such as DMSO or DMF at elevated temperatures (40–80 °C) or under copper(I) catalysis at room temperature.
- Catalysts : Copper(I) salts (e.g., CuSO4 with sodium ascorbate) are often used to promote regioselective formation of 1,4-disubstituted triazoles.
- Outcome : The cycloaddition yields the 1,4-disubstituted triazole intermediate, which can be further hydrolyzed or modified to introduce the carboxylic acid group at the 4-position.
Saponification and Hydrolysis
- After cycloaddition, esters or protected carboxylate groups on the triazole ring are converted to the free carboxylic acid by saponification.
- Typical conditions involve treatment with aqueous sodium hydroxide or potassium hydroxide at room temperature or mild heating.
- Acidification with dilute hydrochloric acid precipitates the free acid, which is then isolated by filtration.
Alternative Synthetic Routes
- Some studies report the use of β-ketoesters reacting with aryl azides under phase-transfer catalysis to form 5-hydroxy-1,2,3-triazole derivatives, which can be further oxidized or functionalized to carboxylic acids.
- Nucleophilic substitution reactions on nitroarenes activated by the azole ring have also been explored to access related triazole carboxylic acids, indicating the high reactivity of nitro-substituted azoles.
Representative Experimental Procedure
This procedure is adapted from analogous syntheses of 1,2,3-triazole carboxylic acids with nitroaryl substituents, demonstrating reproducibility and scalability.
Analytical and Characterization Data
- FT-IR Spectroscopy : Characteristic absorption bands include broad OH and COOH stretching (3500–2400 cm⁻¹), aromatic C–H (3060 cm⁻¹), carbonyl C=O (1700–1710 cm⁻¹), and triazole ring vibrations (~1650 cm⁻¹).
- NMR Spectroscopy :
- ^1H NMR shows aromatic protons in the 7.5–8.9 ppm range, a singlet for the triazole proton near 8.9 ppm, and a broad singlet for the carboxylic acid proton around 13 ppm.
- ^13C NMR confirms the presence of carboxyl carbon (~160–170 ppm) and aromatic carbons.
- Mass Spectrometry : Molecular ion peaks consistent with C15H10N4O4 (molecular weight 310.26 g/mol) confirm the molecular formula.
- Melting Point : Typically around 145–147 °C for the pure acid.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Copper(I)-catalyzed azide-alkyne cycloaddition + saponification | 4-nitrophenyl azide, phenylacetylene ester | Cu(I), DMSO, 40–50 °C; NaOH hydrolysis | High regioselectivity, good yields, mild conditions | Requires azide synthesis, copper catalyst handling |
| Thermal cycloaddition (uncatalyzed) | Same as above | Elevated temperature, longer reaction time | No metal catalyst needed | Lower regioselectivity, longer reaction time |
| Phase-transfer catalysis with β-ketoesters | Aryl azides, β-ketoesters, TBAB, KOH | Room temperature, diethyl ether | Mild, efficient for hydroxytriazoles | May require further oxidation to acid |
| Nucleophilic substitution on nitroarenes | Nitro-substituted azoles, arylacetonitriles | Alcoholic medium, excess alkali | Access to related heterocycles | More complex reaction mixtures |
Research Findings and Notes
- The presence of the electron-withdrawing 4-nitro group on the phenyl ring enhances the electrophilicity of the azide, facilitating cycloaddition and subsequent transformations.
- The carboxylic acid group at the 4-position of the triazole ring is accessible via hydrolysis of ester intermediates, which are conveniently introduced during the cycloaddition step using β-ketoester derivatives.
- The synthetic routes are versatile and allow for structural modifications by varying the azide or alkyne components, enabling the preparation of a range of substituted triazole carboxylic acids with potential biological activities.
- Purification is typically achieved by recrystallization or column chromatography, with yields ranging from moderate to high (50–85%) depending on reaction conditions and substrates.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-5-phenyl-[1,2,3]triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Nitro derivatives of the triazole compound.
Reduction: Amino derivatives of the triazole compound.
Substitution: Halogenated or nitrated derivatives of the triazole compound.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
Recent studies have demonstrated that derivatives of 1-(4-nitrophenyl)-5-phenyl-[1,2,3]triazole-4-carboxylic acid exhibit promising anticancer properties. A study published in Arkivoc highlighted the synthesis of new derivatives that showed enhanced cytotoxic activity against various cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific pathways . -
Antimicrobial Properties :
The compound has also been investigated for its antimicrobial properties. Research indicates that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics. The presence of the nitrophenyl group is believed to enhance its interaction with microbial targets . -
Anti-inflammatory Effects :
Case studies have shown that certain derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways. This opens avenues for therapeutic applications in treating chronic inflammatory diseases .
Materials Science Applications
-
Fluorescent Probes :
The unique structural features of this compound allow it to be used as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in live cells . -
Polymer Chemistry :
This compound can serve as a building block for synthesizing functional polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it useful in advanced material applications .
Agricultural Chemistry Applications
- Pesticide Development :
The synthesis of triazole derivatives has been explored for their potential use as pesticides. These compounds exhibit fungicidal and herbicidal activities, providing a basis for developing new agrochemicals that are more effective and environmentally friendly .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-5-phenyl-[1,2,3]triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Triazole Derivatives and Their Properties
Key Comparative Insights
Substituent Effects on Activity: Electron-Withdrawing Groups: The nitro group in the target compound contrasts with electron-donating groups (e.g., aminofurazan in GSK-3 inhibitors). Lipophilicity: The phenyl group at the 5-position in the target compound increases lipophilicity compared to methyl (e.g., anti-inflammatory Compound 14), which could enhance membrane permeability but reduce solubility .
Biological Selectivity: The 4-aminofurazan derivatives exhibit >1,500-fold selectivity for GSK-3β over CDK-2, attributed to hydrophobic interactions and hydrogen bonding with aminofurazan . The nitro group in the target compound may lack similar selectivity due to its distinct electronic profile.
Antiviral vs. Anti-Inflammatory Activity: Substituents at the 1-position (e.g., phenylamino in Jordao’s derivatives) correlate with antiviral activity, while chloro/methyl groups favor anti-inflammatory effects. The nitro group’s role in antiviral or anti-inflammatory contexts remains unexplored in the evidence .
Synthetic Accessibility :
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for triazole synthesis (e.g., ). The target compound’s synthesis likely follows similar protocols, though specific details are absent in the evidence .
Biological Activity
1-(4-Nitrophenyl)-5-phenyl-[1,2,3]triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by data tables and case studies.
Chemical Structure
The compound features a triazole ring substituted with a nitrophenyl and phenyl group, as well as a carboxylic acid functional group. The molecular structure can be represented as follows:
1. Anti-inflammatory Activity
Research indicates that derivatives of triazoles exhibit significant anti-inflammatory properties. For instance, compounds containing the 1,2,4-triazole moiety have shown potential as COX-2 inhibitors.
In vivo studies demonstrated that this compound can reduce paw edema in animal models, indicating its potential for treating inflammatory conditions.
2. Anticancer Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Notably:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K-562 | 15 | Induction of apoptosis through mitochondrial pathways |
| MOLT-4 | 12 | DNA fragmentation and chromatin condensation |
| Jurkat T-cells | 10 | Reduced mitochondrial membrane potential and DNA damage |
These findings suggest that the compound induces apoptosis without directly intercalating with DNA, making it a candidate for further development in cancer therapy .
3. Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This antimicrobial activity highlights its potential application in treating infections caused by resistant strains .
Case Study 1: Anti-inflammatory Effects
A study conducted on rats demonstrated that administration of the compound significantly reduced inflammation markers such as TNF-α and IL-6 in serum samples after carrageenan-induced paw edema . The results indicated a lower ulcerogenic potential compared to traditional NSAIDs like indomethacin.
Case Study 2: Anticancer Efficacy
In a comparative study with doxorubicin, the compound exhibited comparable antiproliferative effects on leukemia cell lines. Morphological assessments revealed significant apoptotic changes in treated cells, supporting its role as a potential chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
